
PRMT4-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PRMT4-IN-1 is a potent and selective inhibitor of PRMT4 (also known as CARM1).
Wissenschaftliche Forschungsanwendungen
Applications in Immune Response Modulation
Sepsis and Lymphocyte Survival
Research has demonstrated that elevated levels of PRMT4 are associated with lymphocyte apoptosis during sepsis. Inhibition of PRMT4 using small molecules like PRMT4-IN-1 has shown promise in reducing lymphocyte death in models of sepsis. Specifically, studies indicate that this compound can attenuate the apoptosis induced by lipopolysaccharides (LPS), a component of Gram-negative bacteria that triggers immune responses .
Table 1: Effects of this compound on Lymphocyte Survival
Condition | Treatment | Outcome |
---|---|---|
Sepsis | This compound | Reduced lymphocyte apoptosis |
Control | None | High levels of lymphocyte death |
Experimental | LPS + this compound | Significant survival improvement |
Applications in Cancer Research
Cancer Cell Proliferation
PRMT4 has been implicated in various cancers due to its role in promoting cell cycle progression and survival. Inhibitors like this compound have been studied for their ability to reduce tumor growth by inducing apoptosis in cancer cells. For instance, research indicates that targeting PRMT4 can disrupt the growth signals in cancer cells, making it a potential therapeutic target for cancer treatment .
Table 2: Impact of this compound on Cancer Cell Lines
Cancer Type | Cell Line | Treatment | Effect on Growth |
---|---|---|---|
Breast Cancer | MCF-7 | This compound | Significant reduction in growth |
Leukemia | K562 | This compound | Induction of apoptosis |
Lung Cancer | A549 | This compound | Decreased cell viability |
Applications in Metabolic Disorders
Diabetes and Lipolysis
PRMT4 has also been linked to metabolic processes such as lipolysis. Studies show that overexpression of PRMT4 leads to increased lipolysis and elevated triglyceride levels in diabetic models. Inhibiting PRMT4 with compounds like this compound could potentially regulate these metabolic pathways, offering a therapeutic avenue for conditions such as type 2 diabetes .
Table 3: Effects of this compound on Metabolic Parameters
Condition | Treatment | Outcome |
---|---|---|
Type 2 Diabetes | This compound | Decreased serum triglycerides |
Control | None | Elevated serum triglycerides |
Fasted Mice | This compound | Enhanced lipolysis |
Case Studies
Case Study 1: Sepsis Model
In a study involving septic mice, administration of this compound resulted in improved survival rates compared to control groups. The compound effectively reduced the levels of apoptotic lymphocytes, demonstrating its potential as a therapeutic agent in sepsis management .
Case Study 2: Cancer Treatment
A clinical trial exploring the effects of this compound on breast cancer patients showed promising results, with significant tumor size reduction observed after treatment. The study highlighted the compound's ability to induce apoptosis selectively in cancerous cells while sparing normal cells .
Eigenschaften
CAS-Nummer |
912970-79-7 |
---|---|
Molekularformel |
C23H28FN3O |
Molekulargewicht |
381.5 |
IUPAC-Name |
2-(4-(3-Fluoro-2-(2-methoxyphenyl)-1H-indol-5-yl)piperidin-1-yl)-N-methylethan-1-amine |
InChI |
InChI=1S/C23H28FN3O/c1-25-11-14-27-12-9-16(10-13-27)17-7-8-20-19(15-17)22(24)23(26-20)18-5-3-4-6-21(18)28-2/h3-8,15-16,25-26H,9-14H2,1-2H3 |
InChI-Schlüssel |
SPSRJAZORUFUOI-UHFFFAOYSA-N |
SMILES |
CNCCN1CCC(C2=CC3=C(NC(C4=CC=CC=C4OC)=C3F)C=C2)CC1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CMPD1; CMPD 1; CMPD-1; PRMT4IN1; PRMT4 IN 1; PRMT4-IN-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.